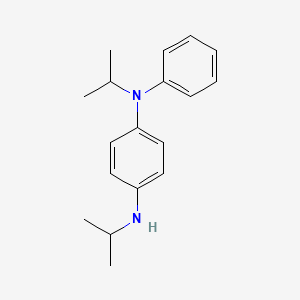
3,3'-(Buta-1,3-diene-1,4-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected via a buta-1,3-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol typically involves the coupling of phenol derivatives with buta-1,3-diene. One common method is the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst . This method is eco-friendly, cost-effective, and yields good results under ambient conditions.
Industrial Production Methods
Industrial production of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol may involve large-scale synthesis using similar oxidative dehydrogenation and coupling reactions. The use of clean visible-light as an energy source and the absence of metals and volatile organic solvents make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol involves its interaction with molecular targets through its phenol groups. These groups can undergo redox reactions, participate in hydrogen bonding, and interact with various enzymes and receptors. The buta-1,3-diene bridge provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the phenol groups.
1,4-Diphenylbutadiyne: Contains a butadiyne bridge instead of a buta-1,3-diene bridge.
1,4-Diphenyl-1,3-butadiene, trans,trans-: A stereoisomer with a different spatial arrangement.
Uniqueness
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is unique due to the presence of phenol groups, which impart distinct chemical reactivity and potential biological activity. The buta-1,3-diene bridge also contributes to its unique structural and electronic properties, making it a versatile compound for various applications.
Properties
| 90297-53-3 | |
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[4-(3-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h1-12,17-18H |
InChI Key |
RFVSQUPVIOPJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)


![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
